Cas no 1803609-43-9 (4-(pentafluoroethyl)-1,3,5-triazin-2-amine)

1803609-43-9 structure
상품 이름:4-(pentafluoroethyl)-1,3,5-triazin-2-amine
4-(pentafluoroethyl)-1,3,5-triazin-2-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(pentafluoroethyl)-1,3,5-triazin-2-amine
- 1,3,5-Triazin-2-amine, 4-(1,1,2,2,2-pentafluoroethyl)-
-
- 인치: 1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14)
- InChIKey: MUIVKKVSZWPNSO-UHFFFAOYSA-N
- 미소: N1=CN=C(C(F)(F)C(F)(F)F)N=C1N
4-(pentafluoroethyl)-1,3,5-triazin-2-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | B516330-5mg |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
Aaron | AR01BFVT-100mg |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 100mg |
$496.00 | 2025-02-09 | |
Aaron | AR01BFVT-5g |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 5g |
$3955.00 | 2023-12-14 | |
Enamine | EN300-185270-5g |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 5g |
$2858.0 | 2023-09-18 | |
1PlusChem | 1P01BFNH-1g |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 1g |
$1131.00 | 2025-03-19 | |
1PlusChem | 1P01BFNH-100mg |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 100mg |
$415.00 | 2025-03-19 | |
TRC | B516330-50mg |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 50mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-185270-10g |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 10g |
$4236.0 | 2023-09-18 | |
Enamine | EN300-185270-2.5g |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 2.5g |
$1931.0 | 2023-09-18 | |
A2B Chem LLC | AW12317-2.5g |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine |
1803609-43-9 | 95% | 2.5g |
$2068.00 | 2024-04-20 |
4-(pentafluoroethyl)-1,3,5-triazin-2-amine 관련 문헌
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1803609-43-9 (4-(pentafluoroethyl)-1,3,5-triazin-2-amine) 관련 제품
- 851947-42-7(ethyl 5-(naphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2413848-40-3(rac-tert-butyl N-(1R,2R)-2-hydroxycyclohexyl-N-(propan-2-yl)carbamate)
- 2138820-21-8(tert-butyl (2E)-3-4-(2-methylpropyl)phenylprop-2-enoate)
- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)
- 919021-32-2(2-(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino-ethanol)
- 376584-30-4(3,4-DIHYDRO-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1(2H)-ISOQUINOLINONE)
- 1505514-27-1(Taletrectinib (free base))
- 1058237-90-3(N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide)
- 168045-73-6(Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate)
- 2639461-98-4(4-{[1,1'-Biphenyl]-4-yl}-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid)
추천 공급업체
Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량
